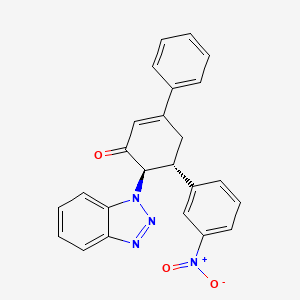
(5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,3-Benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one is a complex organic compound that features a benzotriazole moiety, a nitrophenyl group, and a phenylcyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the cyclohexenone core and introduce the benzotriazole and nitrophenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,3-Benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The benzotriazole and nitrophenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-(1H-1,2,3-Benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,3-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The overall effect depends on the specific biological context and the compound’s ability to reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide
- N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline
Uniqueness
6-(1H-1,2,3-Benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H18N4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(5R,6R)-6-(benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H18N4O3/c29-23-15-18(16-7-2-1-3-8-16)14-20(17-9-6-10-19(13-17)28(30)31)24(23)27-22-12-5-4-11-21(22)25-26-27/h1-13,15,20,24H,14H2/t20-,24-/m1/s1 |
InChI Key |
HUHMNGGUYZENEP-HYBUGGRVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















